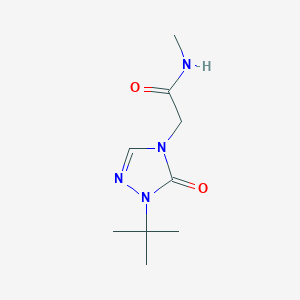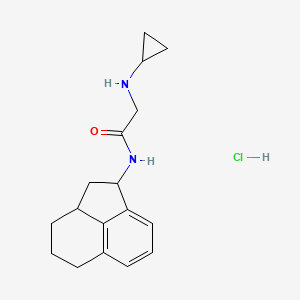![molecular formula C14H19N3O B7643418 5-Ethoxy-2-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B7643418.png)
5-Ethoxy-2-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine, also known as EI, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
5-Ethoxy-2-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It also acts as an antioxidant and anti-inflammatory agent by reducing the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in neuronal cells, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have low toxicity and good bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethoxy-2-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine has several advantages for lab experiments such as its high purity and yield, low toxicity, and good bioavailability. However, its synthesis method is complex and requires several steps, and its mechanism of action is not fully understood.
Orientations Futures
Future research on 5-Ethoxy-2-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine should focus on its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. It should also explore the optimization of its synthesis method and the development of more efficient analogs with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method is complex, but its advantages for lab experiments make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
5-Ethoxy-2-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine can be synthesized through a multi-step process starting with 2-bromopyridine and ethyl 2-oxocyclopentanecarboxylate. The intermediate product is then treated with 2-propan-2-ylimidazole and sodium hydride to yield this compound in high purity and yield.
Applications De Recherche Scientifique
5-Ethoxy-2-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease and Parkinson's disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
5-ethoxy-2-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-4-18-13-6-5-12(16-9-13)10-17-8-7-15-14(17)11(2)3/h5-9,11H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXXFGTWWGXKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)CN2C=CN=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643336.png)
![3-[1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B7643347.png)
![2-[[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]-2-phenylacetamide](/img/structure/B7643351.png)
![1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone](/img/structure/B7643352.png)

![2-Tert-butyl-4-[(1-phenyltetrazol-5-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643360.png)
![1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643366.png)

![6-[1-[(4-methoxy-4-methylpentan-2-yl)amino]ethyl]-1H-thieno[2,3-b][1,4]thiazin-2-one](/img/structure/B7643375.png)
![N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643377.png)
![2-Tert-butyl-4-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,4-triazol-3-one](/img/structure/B7643390.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643395.png)
![N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643403.png)
![4-(3-Imidazol-1-ylpropylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7643413.png)